Lipophilicity (LogP): 3-Mesitylpyrrolidine Exhibits Substantially Higher Calculated LogP than 3-Phenyl or 3-Tolyl Analogs
3-Mesitylpyrrolidine demonstrates significantly enhanced lipophilicity compared to unsubstituted and mono-methylated 3-arylpyrrolidine analogs, a consequence of the three methyl substituents on the mesityl aromatic ring. This increased LogP value predicts higher membrane permeability and altered distribution profiles in biological systems, as well as modified solubility and chromatographic behavior in synthetic workflows [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.25 (Fluorochem) / 2.69 (ChemScene) |
| Comparator Or Baseline | 3-Phenylpyrrolidine: LogP = 1.67-2.09; 3-(4-Methylphenyl)pyrrolidine: LogP = 2.13 |
| Quantified Difference | ΔLogP ≈ +0.56 to +1.58 units vs 3-(4-methylphenyl)pyrrolidine and 3-phenylpyrrolidine, respectively |
| Conditions | Calculated LogP values (ALOGPS or XLogP3) from vendor technical datasheets |
Why This Matters
A ΔLogP exceeding 0.5 units is generally considered significant for altering membrane permeability and solubility, making 3-mesitylpyrrolidine a more lipophilic building block suited for applications requiring enhanced passive diffusion or hydrophobic interactions.
- [1] Chembase.cn. 3-Phenylpyrrolidine (CAS 936-44-7) Property Data. View Source
